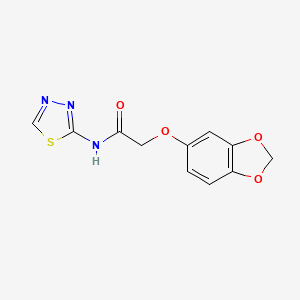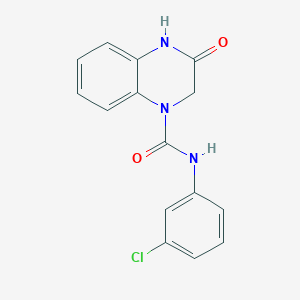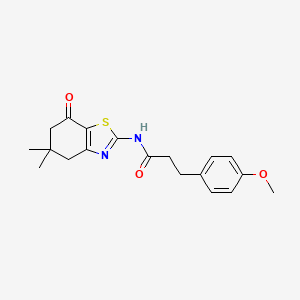
7,7-dimethyl-4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
描述
7,7-dimethyl-4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as PQQ, is a redox cofactor that is essential for the function of many enzymes. PQQ was first discovered in bacteria in 1979, and its biological importance was recognized in the early 1990s. Since then, PQQ has been the subject of extensive scientific research due to its potential therapeutic applications.
作用机制
7,7-dimethyl-4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione functions as a redox cofactor, which means it can transfer electrons between enzymes and other molecules. 7,7-dimethyl-4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione can also bind to proteins and modulate their activity. The exact mechanism of action of 7,7-dimethyl-4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is still being studied, but it is thought to involve the activation of various signaling pathways and the modulation of gene expression.
Biochemical and Physiological Effects
7,7-dimethyl-4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to have a variety of biochemical and physiological effects. Studies have shown that 7,7-dimethyl-4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione can increase the production of nerve growth factor, which is important for the growth and survival of neurons. 7,7-dimethyl-4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been shown to improve cognitive function and memory in animal models. 7,7-dimethyl-4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione may also have anti-inflammatory effects and can reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
7,7-dimethyl-4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has several advantages for use in lab experiments. It is stable and can be easily synthesized or obtained from natural sources. 7,7-dimethyl-4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is also relatively non-toxic and can be administered orally or intravenously. However, 7,7-dimethyl-4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has some limitations, including its high cost and limited availability. 7,7-dimethyl-4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is also difficult to study in vivo due to its rapid metabolism and excretion.
未来方向
There are many potential future directions for research on 7,7-dimethyl-4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione. One area of interest is the development of 7,7-dimethyl-4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione-based therapeutics for the treatment of various diseases, including neurodegenerative diseases and cardiovascular disease. Another area of interest is the study of 7,7-dimethyl-4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione's effects on metabolism and energy production, which may have implications for the treatment of obesity and diabetes. Further research is also needed to fully understand the mechanisms of action of 7,7-dimethyl-4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione and its potential interactions with other molecules and pathways.
科学研究应用
7,7-dimethyl-4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to have a variety of potential therapeutic applications, including as an antioxidant, neuroprotective agent, and energy enhancer. Studies have shown that 7,7-dimethyl-4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione can scavenge free radicals and protect against oxidative stress, which is a major contributor to many diseases. 7,7-dimethyl-4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been shown to enhance mitochondrial function, which can improve energy production and reduce the risk of age-related diseases.
属性
IUPAC Name |
7,7-dimethyl-4-(4-propoxyphenyl)-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-4-9-24-14-7-5-13(6-8-14)15-10-18(23)21-16-11-20(2,3)12-17(22)19(15)16/h5-8,15H,4,9-12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNWSJZBROHMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl (1-methyl-2,4-dioxo-8-phenyl-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl)acetate](/img/structure/B4415047.png)

![5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-tetrazole](/img/structure/B4415064.png)
![N-{2-[(ethylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B4415072.png)



![N-[2-(4-morpholinyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B4415097.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B4415099.png)

![N-(2-chlorophenyl)-2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4415131.png)


